1,1-Dibromopropan-2-ol
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Overview
Description
1,1-Dibromopropan-2-ol is an organic compound with the molecular formula C3H6Br2O It is a brominated alcohol, characterized by the presence of two bromine atoms and one hydroxyl group attached to a three-carbon chain
Preparation Methods
1,1-Dibromopropan-2-ol can be synthesized through several methods. One common approach involves the bromination of propan-2-ol. The reaction typically uses elemental bromine (Br2) in the presence of a catalyst or under specific conditions to achieve the desired product. Another method involves the reaction of propargyl alcohol with elemental bromine, which yields high amounts of the dibromo product .
Chemical Reactions Analysis
1,1-Dibromopropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dibromopropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1-Dibromopropan-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The exact pathways and molecular targets can vary depending on the context of its use .
Comparison with Similar Compounds
1,1-Dibromopropan-2-ol can be compared with other dibromopropane isomers, such as:
1,2-Dibromopropane: This isomer has bromine atoms on adjacent carbon atoms and exhibits different chemical properties and reactivity.
1,3-Dibromopropane: This isomer has bromine atoms on the terminal carbon atoms, leading to distinct chemical behavior.
2,2-Dibromopropane: This isomer has both bromine atoms on the same carbon atom, resulting in unique reactivity.
Properties
IUPAC Name |
1,1-dibromopropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2O/c1-2(6)3(4)5/h2-3,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGHFMVCCDYILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625439 |
Source
|
Record name | 1,1-Dibromopropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62872-25-7 |
Source
|
Record name | 1,1-Dibromopropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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